ヤセイン三酢酸

説明

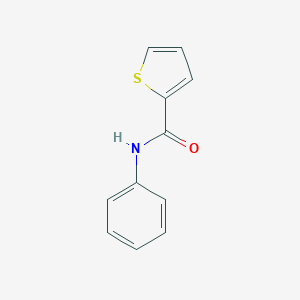

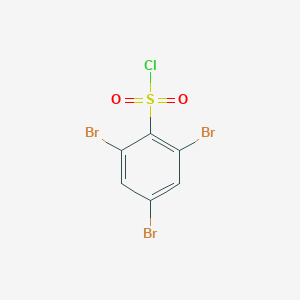

Jaceidin triacetate is not directly mentioned in the provided papers, but it can be inferred that it is a derivative of jaceidin, which is a flavone compound. Jaceidin itself has been isolated from Centaurea species and is known as 4′,5,7-trihydroxy-3,3′,6-trimethoxyflavone . The triacetate form would presumably be the acetylated version of jaceidin, where the hydroxy groups are modified with acetyl groups.

Synthesis Analysis

The synthesis of jaceidin is described in one of the papers, where it is produced via the Hoesch reaction and the Allan-Robinson flavone synthesis. Initially, iretol reacts with methoxyacetonitrile to yield a trihydroxy-dimethoxyacetophenone. This intermediate then undergoes flavone synthesis with O-benzylvanillic anhydride to form a benzyloxy flavone, which upon catalytic debenzylation yields jaceidin . Although the synthesis of jaceidin triacetate is not explicitly detailed, it would likely involve the acetylation of the hydroxy groups of jaceidin.

Molecular Structure Analysis

Jaceidin is a flavone with multiple hydroxy and methoxy groups on its phenyl rings. The molecular structure of jaceidin includes a 4′-hydroxy group, a 5-hydroxy group, a 7-hydroxy group, and three methoxy groups at the 3, 3′, and 6 positions of the flavone skeleton . For jaceidin triacetate, these hydroxy groups would be acetylated, altering the molecule's polarity and potentially its biological activity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of jaceidin triacetate. However, the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride is discussed . This reagent is a general reducing agent that could potentially be used in the synthesis or modification of jaceidin derivatives, including jaceidin triacetate, by facilitating the reduction of imine intermediates to amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of jaceidin triacetate are not directly reported in the papers. However, jaceidin's properties can be inferred to some extent. As a flavone, jaceidin is likely to exhibit typical flavonoid properties such as UV absorption, which is mentioned in the context of its ultraviolet spectra . The acetylation to form jaceidin triacetate would likely affect its solubility, melting point, and other physical properties due to the increased steric bulk and decreased hydrogen bonding capability.

Relevant Case Studies

No specific case studies involving jaceidin triacetate are provided in the papers. However, the synthesis of jaceidin itself is a relevant study as it provides insight into the methods that could be adapted for the synthesis and study of jaceidin triacetate and other flavone derivatives .

科学的研究の応用

抗ウイルス研究

ヤセイン三酢酸は、コロナウイルス複製プロセスに不可欠な重要な酵素であるSARS-CoV-2 Mproを阻害できる化合物として特定されています。 Vero-E6細胞におけるSARS-CoV-2の複製を阻害する効果を示しています .

抗がん研究

ヤセインフラボノイドは、in vitroで高い細胞毒性を示しており、エルリッヒ腹水癌(EAC)に対するin vivo抗腫瘍活性を評価されています .

作用機序

Target of Action

Jaceidin triacetate, a natural compound isolated from marula bark , primarily targets the 3CL protease or main protease (Mpro) of the SARS-CoV-2 virus . This cysteine protease is responsible for cleaving the polyprotein translated from SARS-CoV-2 ssRNA into 11 functional proteins .

Mode of Action

Jaceidin triacetate interacts with the Mpro of SARS-CoV-2, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 11.9 µM . By inhibiting Mpro, Jaceidin triacetate prevents the virus from replicating, as the protease is essential for the production of functional proteins from the viral ssRNA .

Biochemical Pathways

The inhibition of Mpro by Jaceidin triacetate disrupts the replication cycle of SARS-CoV-2 . This disruption prevents the virus from producing the proteins it needs to replicate and infect other cells .

Result of Action

The primary result of Jaceidin triacetate’s action is the inhibition of SARS-CoV-2 replication in Vero-E6 cells . This inhibition could potentially reduce the viral load in an infected individual, alleviating symptoms and potentially shortening the duration of illness.

生化学分析

Biochemical Properties

Jaceidin Triacetate interacts with the SARS-CoV-2 Mpro enzyme, inhibiting its function .

Cellular Effects

In Vero-E6 cells, Jaceidin Triacetate has been shown to inhibit the replication of the SARS-CoV-2 virus

Molecular Mechanism

The molecular mechanism of Jaceidin Triacetate involves binding to the SARS-CoV-2 Mpro enzyme, inhibiting its function and thus preventing viral replication

特性

IUPAC Name |

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDHYGZDLRGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?

A1: Jaceidin triacetate was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.

Q2: Why was Jaceidin triacetate not investigated further despite its promising Mpro inhibitory activity?

A2: Despite showing potential as an Mpro inhibitor, Jaceidin triacetate was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)